A common synthetic route for Ethyl 1H-pyrazole-5-carboxylate derivatives involves the reaction of substituted hydrazines with ethyl 3-[(dimethylamino)methylidene]pyruvate. This reaction proceeds regioselectively, yielding the desired 1-substituted Ethyl 1H-pyrazole-5-carboxylates. [] Other methods include:
The molecular structure of Ethyl 1H-pyrazole-5-carboxylate derivatives is characterized by a planar or near-planar pyrazole ring. The dihedral angle between the pyrazole ring and other aromatic rings attached to it varies depending on the substituents. [, , , , , , , , , , , , , , ] X-ray crystallography has been extensively employed to elucidate the crystal structures of these compounds, revealing various intermolecular interactions, such as hydrogen bonding and π-π stacking, that influence their solid-state packing. [, , , , , , , , , , , , , , , , , , , , , ]
The mechanism of action of Ethyl 1H-pyrazole-5-carboxylate derivatives is diverse and depends on the specific substituents present on the molecule. For example, some derivatives exhibit anti-apoptotic activity in vascular endothelial cells by modulating integrin β4 expression and Bcl-2/Bax ratio. [] Another derivative, Pyr3, acts as a TRPC3 blocker, preventing stent-induced arterial remodeling. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7